4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-
CAS No.:
Cat. No.: VC16587088
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N6O |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,20,27H,13-14H2,1-4H3/t16-,17+,20? |
| Standard InChI Key | ALTPDMQZTGLNGD-XEWABKELSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C |
| Canonical SMILES | CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound’s IUPAC name, 2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, reflects its intricate architecture . Key synonyms include AZ6102, 1645286-75-4, and CHEMBL4101890 .
Molecular Formula and Weight
Stereochemical Configuration
The piperazine moiety adopts a cis-configuration at the (3R,5S) positions, critical for target binding . The "rel-" designation indicates relative stereochemistry, though absolute configuration data remain unspecified in public sources .
Structural Components
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Core: Pyrrolo[2,3-d]pyrimidin-4-one, a bicyclic heteroaromatic system.
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Substituents:
Synthesis and Physicochemical Properties
Synthetic Routes
While full synthetic details are proprietary, the structure suggests a multi-step sequence involving:
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Pyrrolo[2,3-d]pyrimidin-4-one core synthesis via cyclization of appropriately substituted pyrimidine precursors .
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Suzuki-Miyaura coupling to introduce the 4-methylpyridinylphenyl moiety .
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Piperazine functionalization using stereoselective alkylation or reductive amination .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely low (logP ~3.5 est.) | |
| Stability | Stable under inert conditions |
Pharmacological Profile
Target Engagement and Mechanism of Action
AZ6102 is a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes involved in Wnt/β-catenin signaling via PARsylation-dependent degradation of axin . Key findings:
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Cellular Activity:
Table 1: Preclinical Efficacy Data
| Model System | Effect Observed | Dose/Concentration | Source |
|---|---|---|---|
| Colo320DM cells | Axin2 stabilization, Wnt target modulation | 40–100 nM | |
| Mouse xenografts | Tumor growth inhibition | 15 mg/kg IV daily |
Therapeutic Applications and Limitations
Oncology
AZ6102 has been explored in Wnt-driven cancers, such as colorectal adenocarcinoma, but clinical development is hindered by:
Research Tool
The compound remains valuable for studying Wnt pathway dynamics and tankyrase biology .
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